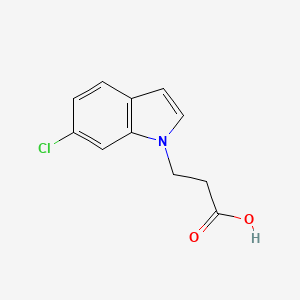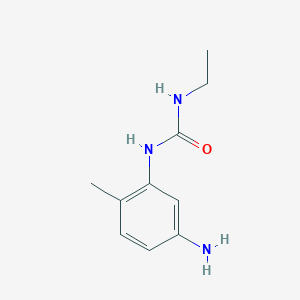
Acétohydrazide de 2-(3,5-diméthyl-1H-pyrazol-4-yl)
Vue d'ensemble
Description
“2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide” is a chemical compound with the molecular formula C7H12N4O . It is a solid substance at room temperature . It has been used in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of “2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide” and its derivatives has been achieved via condensation of acetohydrazide with different substituted formyl pyrazole derivatives under mild reaction conditions . The synthesized compounds were characterized on the basis of IR, NMR (1H & 13C), and mass spectrometry .Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide” has been analyzed using various spectroscopic techniques such as IR, UV-vis, NMR, and mass spectral studies .Chemical Reactions Analysis
The chemical reactions involving “2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide” have been studied in the context of its use as a reactant in the synthesis of other compounds .Physical and Chemical Properties Analysis
“2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide” is a solid substance at room temperature . It has a molecular weight of 168.2 g/mol . The exact mass and monoisotopic mass are 168.10111102 g/mol . It has a topological polar surface area of 72.9 Ų .Applications De Recherche Scientifique
Applications antileishmaniennes et antipaludiques
Les composés comportant une fraction pyrazole ont été étudiés pour leur potentiel dans le traitement de maladies parasitaires telles que la leishmaniose et le paludisme. Par exemple, un dérivé du pyrazole a démontré une activité antipromastigote in vitro puissante avec des schémas de liaison souhaitables dans les enzymes cibles .
Cytotoxicité en recherche sur le cancer
Les dérivés du pyrazole ont montré des effets cytotoxiques importants en recherche sur le cancer, certains présentant une activité supérieure à celle des médicaments de référence standard. Cela suggère que notre composé pourrait également être utile pour développer de nouvelles thérapies contre le cancer .
Propriétés antibactériennes et anti-inflammatoires
Le squelette pyrazole est connu pour ses propriétés antibactériennes et anti-inflammatoires. Cela pourrait signifier que « l’acétohydrazide de 2-(3,5-diméthyl-1H-pyrazol-4-yl) » pourrait être appliquée dans le développement de nouveaux agents antibactériens ou de médicaments anti-inflammatoires .
Effets analgésiques et anticonvulsivants
Un autre domaine d’application pourrait être le développement de médicaments analgésiques et anticonvulsivants, car les composés pyrazole ont été remarqués pour ces propriétés biologiques .
Utilisations anthelmintiques et antioxydantes
Les capacités anthelmintiques (antiparasitaires) et antioxydantes des composés pyrazole suggèrent des applications de recherche possibles dans la création de traitements pour les infections parasitaires et les conditions liées au stress oxydatif .
Activité herbicide
Les dérivés du pyrazole ont également été étudiés pour leur activité herbicide, indiquant des applications agricoles potentielles pour notre composé dans le contrôle de la croissance indésirable des plantes .
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4-6(3-7(12)9-8)5(2)11-10-4/h3,8H2,1-2H3,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSISNFFQXXEYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655754 | |
| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934172-53-9 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-4-acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934172-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(benzamido)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide interact with DNA, and what are the implications of this interaction?
A1: The research indicates that 2B binds strongly to DNA, likely through an intercalation mechanism. [] Intercalation occurs when a molecule inserts itself between the base pairs of DNA. This interaction was determined using UV-Visible spectroscopy and further supported by viscosity measurements. [] The binding affinity of 2B to DNA was stronger at a pH of 7.4 (simulating physiological blood pH) compared to a pH of 4.7 (simulating stomach pH). [] The strong binding of 2B to DNA suggests its potential as a DNA-targeting molecule, which could have implications for developing new therapeutic agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B1523159.png)
![1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523160.png)
![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1523161.png)
![2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1523162.png)

![3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine](/img/structure/B1523164.png)


![4-[4-(2-Methoxyethyl)phenoxy]butanoic acid](/img/structure/B1523167.png)
amine](/img/structure/B1523171.png)
![N,N-dimethyl-3-[(methylamino)methyl]aniline](/img/structure/B1523174.png)

